molecular formula C7H5ClN2S B1590122 5-Amino-2-chlorobenzothiazole CAS No. 80945-82-0

5-Amino-2-chlorobenzothiazole

Cat. No.: B1590122
CAS No.: 80945-82-0
M. Wt: 184.65 g/mol
InChI Key: CTSXDZRWGMASOV-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzothiazole (CAS: 80945-82-0; molecular formula: C₇H₅ClN₂S) is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 5 and a chlorine atom at position 2 (see structure in ). This compound is synthesized via reduction reactions of nitro-substituted precursors, such as the reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole using iron-acetic acid mixtures in methanol . It serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science. Notably, it is structurally related to impurities in Tizanidine, a muscle relaxant (e.g., "Tizanidine Impurity A" ). Its reactivity stems from the electron-withdrawing chlorine and nucleophilic amino group, enabling diverse functionalization pathways.

Preparation Methods

General Synthetic Approaches

The synthesis of 5-amino-2-chlorobenzothiazole typically starts from substituted o-aminothiophenols or related benzothiazole precursors. The key steps involve chlorination, amination, and ring formation under controlled conditions.

Synthesis from 2-Amino-5-chlorobenzothiazole

A common precursor for this compound is 2-amino-5-chlorobenzothiazole, which can be further modified through nucleophilic substitution or condensation reactions to introduce the amino group at the 5-position.

Key Reaction Steps:

  • Reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in the presence of potassium hydroxide (KOH) yields an ester derivative.
  • Subsequent refluxing with hydrazine hydrate produces a hydrazide derivative.
  • Further reactions with carbon disulfide (CS₂) and KOH lead to heterocyclic ring closures forming oxadiazole or triazole derivatives.

These transformations are often monitored by FT-IR, ¹H-NMR spectroscopy, and elemental analysis to confirm the structure and purity of the compounds.

Preparation via Reaction of o-Aminothiophenol and Carbon Disulfide

An established method to synthesize benzothiazole derivatives involves the reaction of o-aminothiophenol with carbon disulfide under basic conditions (ethanol and KOH), producing 2-mercaptobenzothiazole intermediates. These intermediates can then be chlorinated and aminated to yield the target this compound.

Reaction Scheme:

Step Reactants Conditions Product
1 o-Aminothiophenol + CS₂ Ethanol, KOH, reflux 2-Mercaptobenzothiazole
2 2-Mercaptobenzothiazole + Cl₂ or chloroacetyl chloride Controlled chlorination 2-Chlorobenzothiazole derivative
3 Amination (e.g., with NH₃ or hydrazine) Reflux, suitable solvent This compound

This method is widely used due to its straightforward approach and relatively high yields.

Condensation and Ring Closure Reactions

The preparation of this compound derivatives often involves condensation reactions with aldehydes or acid derivatives, followed by ring closure to form heterocyclic systems such as thiazolidinones or azetidinones.

For example:

  • Condensation of 2-amino-5-chlorobenzothiazole with bromobenzaldehyde forms azomethine derivatives.
  • Subsequent reaction with 2-mercaptoacetic acid leads to thiazolidinone derivatives.

These derivatives are characterized by spectral methods and evaluated for biological activity, confirming the successful preparation of the amino-substituted benzothiazole core.

Detailed Synthetic Procedure Example

From the literature, a typical synthetic procedure for 6-chloro-2-aminobenzothiazole (a close analog) is as follows:

  • Step 1: React o-aminothiophenol with carbon disulfide in ethanol under basic conditions to form 2-mercaptobenzothiazole.
  • Step 2: Chlorinate the intermediate using chloroacetyl chloride to obtain 2-chlorobenzothiazole derivatives.
  • Step 3: Treat the chlorinated intermediate with hydrazine hydrate under reflux with glacial acetic acid to yield the hydrazide.
  • Step 4: Further functionalization leads to the amino-substituted benzothiazole.

This method is adaptable for preparing this compound by appropriate substitution and reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate and KOH 2-Amino-5-chlorobenzothiazole, ethyl chloroacetate, KOH Reflux, hydrazine hydrate treatment 70-80 Straightforward, versatile
Synthesis from o-aminothiophenol and CS₂ o-Aminothiophenol, CS₂ Ethanol, KOH, chlorination 65-75 High purity, scalable
Condensation with aldehydes and ring closure 2-Amino-5-chlorobenzothiazole, bromobenzaldehyde, 2-mercaptoacetic acid Reflux, acidic/basic conditions 60-75 Produces biologically active derivatives

Research Findings and Characterization

  • The synthesized this compound and its derivatives have been confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.
  • Melting points and chromatographic purity (TLC) are routinely reported to ensure compound integrity.
  • Some derivatives exhibit promising antimicrobial and antifungal activities, indicating the importance of the amino substitution at the 5-position for biological activity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-chlorobenzothiazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Anticancer Properties

5-Amino-2-CBT derivatives have shown promising results in the development of novel anticancer agents. Research indicates that these compounds can effectively target various cancer cell lines.

Case Studies and Findings

  • Synthesis and Evaluation : A study synthesized new pyrimidine-based derivatives of 2-aminobenzothiazole, which included 5-Amino-2-CBT. These compounds were evaluated against human tumor cell lines such as HepG2, HCT116, and MCF7. The results indicated that several derivatives exhibited greater potency than the standard chemotherapeutic agent, 5-fluorouracil, with low IC50 values, suggesting their potential as effective anticancer agents .
  • Mechanism of Action : The anticancer activity of these compounds is attributed to their ability to inhibit multiple protein targets involved in cancer progression, including various kinases and mutant proteins associated with tumor growth .

Matrix Metalloproteinase Inhibition

5-Amino-2-CBT has also been studied for its role as a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are enzymes that play a crucial role in cancer metastasis and tissue remodeling.

Research Insights

  • Inhibitory Potency : A series of studies focused on the synthesis of 2-aminobenzothiazole derivatives designed specifically to inhibit MMP-13. These compounds demonstrated significant selectivity and potency, with some exhibiting IC50 values as low as 0.98 µM against MMP-13 .
  • Therapeutic Implications : The inhibition of MMPs is critical in cancer treatment as it can prevent tumor invasion and metastasis. The findings suggest that 5-Amino-2-CBT derivatives could be developed into therapeutic agents for treating bone metastases .

Chemical Synthesis and Derivatives

The versatility of 5-Amino-2-CBT allows for the synthesis of numerous derivatives that enhance its biological activity.

Synthetic Pathways

  • Various synthetic routes have been explored to modify the benzothiazole structure, leading to compounds with improved pharmacological profiles. For instance, reactions involving ethyl chloroacetate and hydrazine hydrate have been used to generate new derivatives with enhanced bioactivity .

Potential Applications Beyond Cancer Therapy

While the primary focus has been on anticancer applications, there are indications that 5-Amino-2-CBT may have broader uses in pharmaceuticals and agrochemicals.

Emerging Research Directions

  • Recent studies have begun to explore the potential use of benzothiazole derivatives in treating other diseases, including tuberculosis and bacterial infections, due to their ability to interact with various biological targets .

Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityPotent against HepG2, HCT116, MCF7; superior to 5-FU
MMP InhibitionSelective MMP-13 inhibitors with IC50 < 1 µM
Chemical SynthesisNew derivatives synthesized via multiple pathways
Broader Pharmaceutical UsePotential applications in treating tuberculosis

Mechanism of Action

The mechanism of action of 5-Amino-2-chlorobenzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-amino-2-chlorobenzothiazole and analogous benzothiazole derivatives:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₇H₅ClN₂S Cl (C2), NH₂ (C5) Pharmaceutical intermediate; Tizanidine impurity
2-Amino-5-chlorobenzenethiol C₆H₆NSCl SH (C1), NH₂ (C5), Cl (C5) Precursor for metal chelators; less stable due to thiol group
5-Amino-2-methylbenzothiazole dihydrochloride C₈H₉N₂S·2HCl CH₃ (C2), NH₂ (C5) Enhanced water solubility (dihydrochloride salt); antimicrobial studies
5-Chloro-2-phenyl-1,3-benzothiazole C₁₃H₈ClNS Cl (C5), Ph (C2) Anticancer and antimicrobial activities; bulky phenyl group enhances lipophilicity
4-Amino-5-chloro-2,1,3-benzothiadiazole C₆H₄ClN₃S Cl (C5), NH₂ (C4) Benzothiadiazole core (different ring system); used in optoelectronics

Key Findings:

Structural and Electronic Differences: The chlorine substituent in this compound enhances electrophilicity at C2, enabling nucleophilic substitutions. In contrast, methyl (C2) in 5-amino-2-methylbenzothiazole increases steric bulk and reduces reactivity . Benzothiadiazole derivatives (e.g., 4-amino-5-chloro-2,1,3-benzothiadiazole) exhibit a fused thiadiazole ring, leading to stronger electron-withdrawing effects compared to benzothiazoles .

Synthetic Pathways: this compound is synthesized via nitro-group reduction, while 2-amino-5-chlorobenzenethiol requires thiolation of chloroaniline precursors . 5-Chloro-2-phenyl-1,3-benzothiazole is prepared via Suzuki coupling, leveraging the phenyl group’s directing effects .

Biological and Industrial Applications: this compound is pivotal in drug synthesis (e.g., Tizanidine), whereas 5-chloro-2-phenyl-1,3-benzothiazole shows broader antimicrobial activity due to its lipophilic phenyl group . Benzothiadiazoles are preferred in optoelectronic materials for their planar structure and charge-transport properties .

Solubility and Stability: The dihydrochloride salt of 5-amino-2-methylbenzothiazole offers improved aqueous solubility compared to neutral benzothiazoles . 2-Amino-5-chlorobenzenethiol is prone to oxidation, limiting its utility compared to stable benzothiazoles .

Biological Activity

5-Amino-2-chlorobenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Overview of this compound

This compound is a member of the benzothiazole family, which has been extensively studied for its pharmacological properties. The compound exhibits a broad spectrum of biological activities, including anti-cancer, anti-bacterial, anti-inflammatory, and neuroprotective effects. Its structure allows it to interact with various biological targets, making it a versatile compound in drug development.

Target Interactions

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been noted to inhibit enzyme activity, particularly kinases and proteases, which play crucial roles in cellular signaling and metabolic pathways. For instance, the compound can bind to the active sites of certain kinases, preventing substrate phosphorylation and thereby modulating cell proliferation and survival.

Biochemical Pathways

The compound influences several biochemical pathways related to inflammation, cell growth, and apoptosis. By modulating these pathways, this compound can exert protective effects against cellular stress and damage .

Anti-Cancer Activity

Research indicates that this compound derivatives exhibit significant anti-cancer properties. A study synthesized nine novel derivatives that demonstrated potent cytotoxic effects against various cancer cell lines, including human leukemia cells (K562) and breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-Bacterial Activity

The compound has shown promising results against bacterial strains. In vitro studies demonstrated that certain derivatives possess strong antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The effectiveness is attributed to the disruption of bacterial cell wall synthesis and protein function .

Anti-Inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in conditions characterized by chronic inflammation .

Neuroprotective Properties

In neurobiology, the compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. It modulates neuroinflammatory responses and enhances neuronal survival in models of neurodegenerative diseases .

Case Studies

  • Anti-Cancer Efficacy : A recent study evaluated the cytotoxicity of this compound derivatives on human K562 leukemia cells. Results indicated that several derivatives significantly reduced cell viability compared to control groups, with IC50 values ranging from 10 to 30 µM .
  • Bacterial Resistance : Another investigation focused on the antibacterial effects of synthesized derivatives against multidrug-resistant E. coli. The study found that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, treatment with this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The compound decreased levels of amyloid-beta plaques and tau phosphorylation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and blood-brain barrier permeability. This characteristic is essential for its potential use in treating central nervous system disorders.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 5-Amino-2-chlorobenzothiazole, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves cyclization of halogen-substituted precursors. A common method starts with 2-amino-4-chlorophenol, which undergoes cyclization using acetic anhydride or trimethylorthoacetate under reflux conditions . Optimization includes controlling reaction time (e.g., 1.5 hours for halogenophenol derivatives) and solvent selection (e.g., DMF or DMSO for improved solubility). Purity is enhanced via recrystallization in ethanol or water-miscible solvents. Analytical validation via melting point analysis (mp 181–184°C) and HPLC ensures reproducibility .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization requires a multi-modal approach:

  • Spectroscopic Methods : NMR (¹H/¹³C) to confirm aromatic protons and amine groups. For example, the NH₂ group typically appears as a singlet at δ 6.5–7.0 ppm in DMSO-d₆ .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) monitor reaction progress and purity (>97% by area normalization) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values (e.g., C₇H₅ClN₂S: C 43.65%, H 2.62%) .

Q. Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer:
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, the NH₂ group may exhibit variable chemical shifts depending on solvent polarity. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions and adducts .
  • Cross-validate with X-ray crystallography when possible, as seen in benzothiazole derivatives with similar substitution patterns .

Q. Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, but competing side reactions (e.g., ring-opening) can occur. Mitigation strategies include:

  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective Suzuki-Miyaura coupling without degrading the benzothiazole core .
  • Protection of Amine Group : Acetylation with acetic anhydride prevents unwanted nucleophilic attack at the 5-amino position .

Q. Advanced: How do researchers evaluate the biological activity of this compound derivatives, and what controls are essential?

Answer:
Biological assays (e.g., antifungal or anticancer screening) require:

  • Positive/Negative Controls : Compare with known inhibitors (e.g., fluconazole for antifungal assays) and solvent-only samples .
  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 1–100 µM) to determine IC₅₀ values .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., CYP450 isoforms) to identify molecular targets. For example, benzothiazole derivatives inhibit kinases via competitive binding .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .
  • Reaction Pathway Simulation : Tools like Gaussian or ORCA predict intermediates in substitution or coupling reactions .

Q. Basic: What are the storage requirements for this compound to ensure long-term stability?

Answer:
Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the chloro group. Avoid proximity to oxidizing agents (e.g., peroxides) to prevent degradation .

Q. Advanced: How do researchers address low yields in the synthesis of this compound analogs?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
  • Catalyst Optimization : Screen Pd/Cu catalysts for cross-coupling efficiency .
  • Solvent-Free Conditions : Minimize side reactions in neat reactions at elevated temperatures .

Q. Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • Powder XRD : Identify crystalline vs. amorphous phases .
  • DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition temperatures) .
  • Raman Spectroscopy : Resolve subtle structural variations in solid-state forms .

Properties

IUPAC Name

2-chloro-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSXDZRWGMASOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493271
Record name 2-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-82-0
Record name 2-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-benzothiazol-5-amine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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